molecular formula C13H16N4O4S2 B2831256 N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide CAS No. 545384-22-3

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide

Cat. No.: B2831256
CAS No.: 545384-22-3
M. Wt: 356.42
InChI Key: TYVQUHJULWQWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H16N4O4S2 and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of sulfonamide derivatives, including compounds structurally related to N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide, has revealed their potential in metal coordination. These studies focus on understanding the conformational behaviors and hydrogen bonding patterns that could influence their application in materials science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Spectroscopic and Molecular Structure Investigation

Comprehensive theoretical and experimental structural studies have been conducted on similar sulfonamide Schiff-base compounds. These investigations, which include DFT/B3LYP and HF methods, aim to understand the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond. Such studies are crucial for the design of molecules with specific electronic and structural properties for various applications in chemistry and materials science (Mansour & Ghani, 2013).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of sulfonamide derivatives, including those structurally similar to N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide, have been explored. Such compounds have been synthesized and tested for their efficacy against various bacterial strains and tumor cell lines, suggesting their potential as therapeutic agents (Badgujar, More, & Meshram, 2017).

Coordination Chemistry and Metal Complexes

Studies have also delved into the coordination chemistry of sulfonamide-based ligands, creating metal complexes with potential antibacterial and antiseptic activities. These complexes are structurally and electrochemically characterized to assess their stability and bioactivity, offering insights into their applications in developing new antibacterial agents (Tommasino et al., 2012).

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQUHJULWQWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.